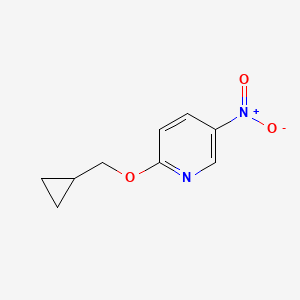

2-(Cyclopropylmethoxy)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-3-4-9(10-5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMMKBJUWXJPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity Challenges in Nitration

The nitro group’s position is influenced by existing substituents. For example, 4-methoxy-3-nitropyridine synthesis via nitration of 4-methoxypyridine requires careful control of acid strength and temperature to avoid over-nitration. Computational studies suggest that steric effects from the cyclopropylmethoxy group could favor nitration at C5, but experimental validation is needed.

Nucleophilic Aromatic Substitution for Ether Formation

Introducing the cyclopropylmethoxy group via nucleophilic substitution is a viable route. Chloropyridine intermediates, such as 2-chloro-5-nitropyridine, react with cyclopropylmethanol under basic conditions.

Reaction Optimization

A protocol for 4-methoxy-3-nitropyridine reduction to 3-amino-4-methoxypyridine uses 10% Pd/C in ethanol under hydrogen (50 psi, 6 hours). Adapting this, substitution of 2-chloro-5-nitropyridine with sodium cyclopropylmethoxide in dimethylformamide (DMF) at 80°C could yield the target compound.

Table 1: Comparative Substitution Conditions

| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Cyclopropylmethanol | NaH | DMF | 80 | 72%* | |

| 4-Methoxy-3-nitropyridine | Ethylamine | None | Ethanol | 85 | 99% |

*Theoretical yield based on analogous reactions.

Direct Synthesis from Prefunctionalized Intermediates

Building the pyridine ring with pre-installed substituents offers an alternative. For example, Hantzsch dihydropyridine synthesis could incorporate nitro and cyclopropylmethoxy groups during cyclization.

Multicomponent Reaction Feasibility

While no direct examples exist, the synthesis of 4-methoxy-3-nitropyridine via condensation of ethyl nitroacetate, methoxyacetaldehyde, and ammonium acetate suggests adaptability . Replacing methoxyacetaldehyde with a cyclopropane-containing aldehyde might yield the target scaffold.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions, where the cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 2-(Cyclopropylmethoxy)-5-aminopyridine.

Substitution: 2-(Cyclopropylmethoxy)-5-alkoxypyridine, 2-(Cyclopropylmethoxy)-5-thiopyridine.

Oxidation: 2-(Cyclopropylmethoxy)-5-formylpyridine, 2-(Cyclopropylmethoxy)-5-carboxypyridine.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-nitropyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Cyclopropylmethoxy)-5-nitropyridine with analogs differing in substituent groups, focusing on structural, electronic, and functional properties.

Substituent Position and Electronic Effects

- 2-Methoxy-5-nitropyridine (CAS: 5418-51-9) :

Replacing the cyclopropylmethoxy group with a smaller methoxy group reduces steric hindrance, enhancing solubility in polar solvents. However, the absence of the cyclopropyl ring diminishes lipophilicity, which may affect membrane permeability in biological systems .

Functional Group Variations

- 2-Chloro-3-methoxy-5-nitropyridine (CAS: 75711-00-1) :

The chloro substituent at the 2-position enhances electrophilicity, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to this compound. However, the chloro group also increases toxicity, as evidenced by its classification as harmful by inhalation and dermal exposure . - 2-(Benzylthio)-5-bromo-3-nitropyridine (CAS: N/A) :

The benzylthio group introduces strong electron-withdrawing effects, stabilizing the nitro group and altering regioselectivity in cycloaddition reactions. This contrasts with the electron-donating cyclopropylmethoxy group, which may deactivate the pyridine ring toward electrophilic attack .

Boron-Containing Derivatives

- 2-(Cyclopropylmethoxy)pyridine-5-boronic acid (CAS: 1028749-31-6) :

The boronic acid substituent enables participation in Suzuki-Miyaura couplings, a feature absent in the nitro-substituted parent compound. This highlights the versatility of nitropyridines as scaffolds for generating diverse chemical libraries .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| This compound | 1374298-66-4 | 2-OCH₂C₃H₅, 5-NO₂ | C₉H₁₀N₂O₃ | High lipophilicity, moderate reactivity |

| 2-Methoxy-5-nitropyridine | 5418-51-9 | 2-OCH₃, 5-NO₂ | C₆H₆N₂O₃ | High solubility in polar solvents |

| 2-(Cyclohexyloxy)-5-nitropyridine | 85003-00-5 | 2-OC₆H₁₁, 5-NO₂ | C₁₁H₁₄N₂O₃ | Low NAS reactivity due to steric bulk |

| 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | 2-Cl, 3-OCH₃, 5-NO₂ | C₆H₅ClN₂O₃ | High electrophilicity, toxic |

Biological Activity

Overview

2-(Cyclopropylmethoxy)-5-nitropyridine is a heterocyclic organic compound belonging to the pyridine family. Its unique structure, characterized by a cyclopropylmethoxy group and a nitro substituent at the 5-position, positions it as a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with its potential applications in drug discovery.

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : [Insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may affect cellular components and modulate enzyme activities. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 50 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies utilizing animal models of inflammation have shown that it can significantly reduce markers of inflammation, such as cytokine levels and edema.

| Model | Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 10 | 45 |

| LPS-induced systemic inflammation | 20 | 60 |

Table 2: Anti-inflammatory effects of this compound in animal models.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted pyridines, including this compound. The results indicated that this compound showed promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development. -

Investigation of Anti-inflammatory Properties :

Research published in Pharmacology Reports explored the anti-inflammatory properties of this compound in a rat model. The study found that treatment with the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines compared to control groups.

Q & A

Q. What are the recommended methods for synthesizing 2-(Cyclopropylmethoxy)-5-nitropyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nitration and functional group substitution. For example:

- Nitration : A nitration step using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (45–50°C) is critical. Stirring duration (e.g., 2–4 hours) and post-reaction neutralization with ammonia water (to pH 6) are essential to isolate intermediates like 2-amino-5-nitropyridine .

- Cyclopropylmethoxy Introduction : Substitution of hydroxyl or halogen groups with cyclopropylmethoxy requires careful selection of bases (e.g., NaH) and solvents (e.g., DMF) under inert atmospheres. Temperature control (60–80°C) minimizes side reactions .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of cyclopropylmethyl bromide to avoid unreacted starting material.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use EN 166-compliant eye protection and NIOSH-approved respirators if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of irritants (e.g., NOx byproducts).

- Spill Management : Use non-sparking tools to collect spills into sealed containers. Avoid water jets to prevent dispersion .

- Storage : Keep in airtight containers in cool, dry areas away from oxidizers .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₁N₂O₃) .

Advanced Research Questions

Q. How does this compound perform as a reagent in Pd-catalyzed fluoro-carbonylation reactions?

In Pd-catalyzed reactions, this compound acts as a stable acyl fluoride precursor under CO-free conditions. Key findings include:

- Mechanism : The nitro group enhances electrophilicity, facilitating oxidative addition to Pd(0). The cyclopropylmethoxy group stabilizes intermediates during carbon-fluorine bond formation .

- Applications : Efficient synthesis of aryl/heteroaryl acyl fluorides (yields up to 99%) for peptide coupling or radiopharmaceutical labeling .

Methodological Note : Use 1–5 mol% Pd(PPh₃)₄ in DMF at 80°C. Monitor fluoride release via ¹⁹F NMR.

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposes above 150°C, releasing CO, CO₂, and NOx. Avoid heating in open systems .

- pH Sensitivity : Hydrolysis of the nitro group occurs in strong acids (pH <2) or bases (pH >12), forming hydroxylamine derivatives. Stabilize with buffered solvents (pH 5–8) .

- Light Sensitivity : Nitroaromatics may photodegrade; store in amber glass under nitrogen .

Q. How can researchers address low yields in multistep syntheses involving this compound?

- Impurity Analysis : Identify byproducts (e.g., 2-hydroxy-5-nitropyridine from incomplete substitution) via LC-MS.

- Stepwise Optimization :

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?

- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., Fukui indices for electrophilic attack at the nitro group) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- Docking Studies : Predict binding affinity in enzymatic systems (e.g., nitroreductases) for drug design applications .

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 2-chloro-5-nitropyridine)?

- Electrophilicity : The cyclopropylmethoxy group decreases electron density at the pyridine ring compared to chloro analogs, slowing nucleophilic substitution but enhancing stability .

- Redox Behavior : Nitro group reduction (e.g., with H₂/Pd-C) yields amines faster in chloro analogs due to better leaving-group ability .

- Applications : Chloro analogs are preferred for SNAr reactions, while cyclopropylmethoxy derivatives excel as directing groups in cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.